molecular formula C10H9F3N4O3 B1394633 {[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate CAS No. 1262773-70-5

{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate

Cat. No.: B1394633
CAS No.: 1262773-70-5
M. Wt: 290.2 g/mol
InChI Key: KHDQKQUFIFSFFO-UHFFFAOYSA-N
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Description

This compound consists of a 1,2,4-oxadiazole core substituted at the 3-position with a 3-pyridinyl group and at the 5-position with an aminomethyl moiety, paired with a trifluoroacetate counterion. The 3-pyridinyl group introduces nitrogen-based polarity, while the trifluoroacetate enhances solubility in polar solvents.

Properties

IUPAC Name

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.C2HF3O2/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;3-2(4,5)1(6)7/h1-3,5H,4,9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQKQUFIFSFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate , with CAS number 1255717-70-4 , is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}F3_{3}N4_{4}O3_{3}
  • Molecular Weight : 304.23 g/mol
  • Structure : The compound features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. The presence of the oxadiazole nucleus enhances the interaction with biological targets, leading to effective inhibition of various pathogens. Studies have shown that compounds with similar structures can act against bacteria and viruses, including resistant strains .

Anticancer Activity

The oxadiazole scaffold has been associated with anticancer properties. Compounds containing this moiety have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain 1,2,4-oxadiazole derivatives have shown potent activity against cancer cell lines in vitro .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds like this compound may possess anti-inflammatory properties by modulating inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in cellular models .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Nucleophilic Centers : The toxophoric –N=C–O– linkage in the oxadiazole structure can react with nucleophilic centers in biomolecules, leading to altered cellular functions .
  • Receptor Binding : Some studies suggest that these compounds may bind to specific receptors or enzymes involved in disease pathways, thereby exerting their pharmacological effects .

Comparative Studies

A comparative study highlighted the synthesis and biological evaluation of various oxadiazole derivatives. The results indicated that modifications to the oxadiazole ring could enhance potency against specific targets while improving pharmacokinetic profiles .

CompoundActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory

In Vivo Studies

In vivo assessments of related compounds have shown promising results regarding safety and efficacy. For example, a study on a structurally similar oxadiazole demonstrated low toxicity in murine models and significant antibacterial activity against N. gonorrhoeae .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Positional Isomerism of Pyridinyl Groups
  • {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate (): Pyridinyl substitution at the 2-position (ortho to the oxadiazole linkage). Molecular weight: 290.20 (). LogP: -0.34 (), indicating moderate hydrophilicity.
  • N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (): Pyridinyl substitution at the 4-position (para) and a methylated amine. Molecular formula: C₁₃H₁₂F₆N₄O₅ (average mass 418.250). Impact: The para-substituted pyridine enhances symmetry, possibly improving crystallinity.
Aromatic vs. Aliphatic Substituents
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate ():
    • Phenyl group instead of pyridinyl.
    • Impact: Lacks the nitrogen atom in the aromatic ring, reducing polarity and hydrogen-bonding capacity. This may lower solubility in aqueous media compared to pyridinyl analogs.

Modifications to the Amine Side Chain

Alkyl Chain Length
  • (1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine trifluoroacetate (QZ-5650, ): Ethylamine side chain (vs. methylamine in the target compound). Molecular weight: ~304 (inferred from ).
  • [(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate ():

    • Methylated amine and isopropyl substitution on the oxadiazole.
    • Impact: The bulky isopropyl group introduces steric hindrance, which may limit interactions with deep binding pockets in enzymes or receptors.
Salt Form and Counterion Effects
  • All analogs in the evidence use trifluoroacetate as a counterion, which improves solubility in organic solvents and aqueous buffers at low pH. For example, {1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate () has a LogP of -0.34 , suggesting moderate hydrophilicity influenced by the trifluoroacetate.
Key Findings:

Amine Functionalization : Primary amines (target compound) exhibit higher polarity and hydrogen-bonding capacity compared to methylated derivatives, which may influence receptor affinity .

Counterion Uniformity : The trifluoroacetate salt enhances solubility across analogs but may introduce acidity-related stability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Reactant of Route 2
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate

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